molecular formula C21H24ClN3O4 B11272408 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11272408
M. Wt: 417.9 g/mol
InChI Key: QFBPITMGUIMPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, potentially modulating their activity. The compound may also inhibit specific enzymes or pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H24ClN3O4/c1-28-19-7-5-17(6-8-19)23-20(26)14-29-15-21(27)25-11-9-24(10-12-25)18-4-2-3-16(22)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,23,26)

InChI Key

QFBPITMGUIMPHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.